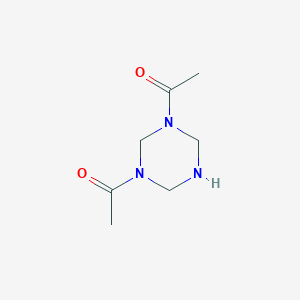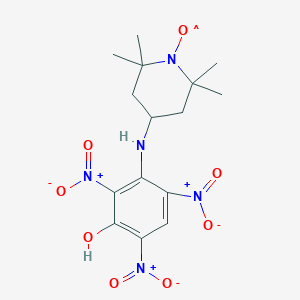
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide (TEMPO) is a stable free radical compound that has been extensively used in scientific research. TEMPO has a unique chemical structure that makes it an excellent tool for studying the mechanisms of various chemical reactions.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been widely used in scientific research as a stable free radical compound. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is commonly used as a catalyst in various chemical reactions, including oxidation, reduction, and polymerization reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is also used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins, nucleic acids, and other biological molecules. In addition, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is used as a probe to study the mechanisms of various chemical reactions, including radical reactions, redox reactions, and enzymatic reactions.
Mechanism Of Action
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide acts as a catalyst in various chemical reactions by accepting or donating electrons to other molecules. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has a stable free radical structure that allows it to participate in radical reactions without being consumed. In EPR spectroscopy, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also act as a probe to study the mechanisms of various chemical reactions by reacting with reactive intermediates and forming stable adducts.
Biochemical And Physiological Effects
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been shown to have antioxidant properties and can protect cells from oxidative stress. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been shown to have neuroprotective effects and can protect neurons from oxidative damage.
Advantages And Limitations For Lab Experiments
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has several advantages for lab experiments. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is a stable free radical compound that can be easily synthesized and purified. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is also relatively inexpensive and can be used in small quantities. However, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has some limitations for lab experiments. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can react with other molecules in the reaction mixture, leading to unwanted side reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also be toxic to cells at high concentrations, limiting its use in some biological systems.
Future Directions
There are several future directions for the use of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide in scientific research. One potential application of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is in the development of new catalysts for chemical reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be modified to have different functional groups, allowing it to catalyze specific reactions. Another potential application of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is in the development of new drugs for the treatment of oxidative stress-related diseases. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be modified to have improved pharmacological properties, making it a promising candidate for drug development. Finally, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be used in the development of new diagnostic tools for the detection of oxidative stress-related diseases. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be conjugated with imaging agents, allowing it to be used in non-invasive imaging techniques.
Synthesis Methods
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine (TMP) using a strong oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaClO). The reaction takes place at room temperature, and the yield of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is typically high. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also be synthesized by the oxidation of TMP using a variety of other oxidizing agents, including potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
properties
CAS RN |
115044-44-5 |
|---|---|
Product Name |
2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide |
Molecular Formula |
C15H20N5O8 |
Molecular Weight |
398.35 g/mol |
InChI |
InChI=1S/C15H20N5O8/c1-14(2)6-8(7-15(3,4)20(14)28)16-11-9(17(22)23)5-10(18(24)25)13(21)12(11)19(26)27/h5,8,16,21H,6-7H2,1-4H3 |
InChI Key |
HTFTXEQZXWCRNJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])C |
Other CAS RN |
115044-44-5 |
synonyms |
2,2,6,6-tetramethyl-4-(3-picrylamino)piperidine N-oxide 4MePN-piperidine N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



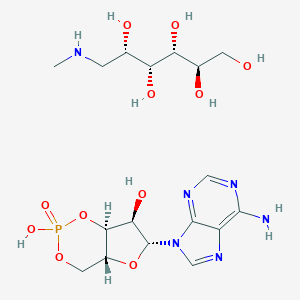
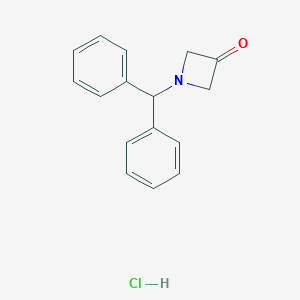
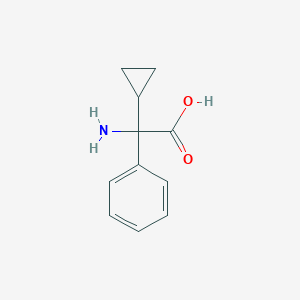
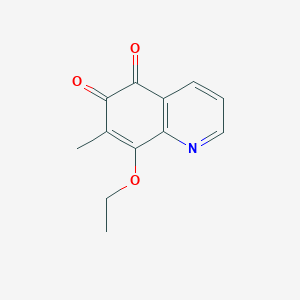
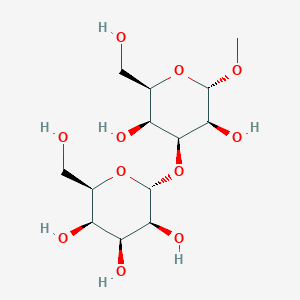
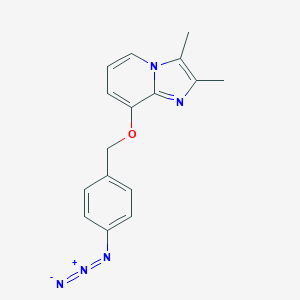
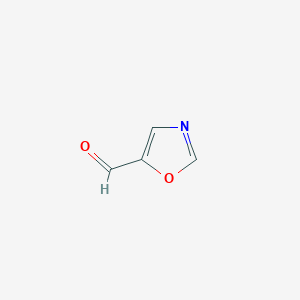

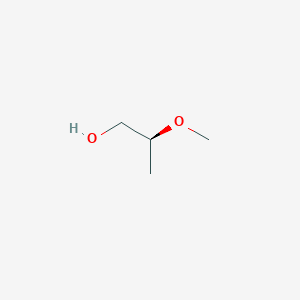
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)
